![molecular formula C12H22N2O2 B1477261 1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2097995-60-1](/img/structure/B1477261.png)
1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one, also known as CPMH, is a cyclopropylmethyl-hydroxypiperidine compound with a wide range of applications in scientific research. CPMH is a synthetic compound that has been used in a variety of biochemical and physiological studies due to its unique properties. CPMH is a lipophilic compound, meaning it is soluble in lipids, and is also known for its high solubility in water. This makes it an ideal compound for use in laboratory experiments as it can be easily manipulated and controlled.
Scientific Research Applications
Innovative Postharvest Preservation Techniques
Research on 1-methylcyclopropene (1-MCP), a compound structurally related to the cyclopropyl group, highlights its role in extending the shelf life of non-climacteric fruits by inhibiting ethylene action and delaying ripening processes. This application could imply potential postharvest preservation uses for structurally related compounds, including 1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one, in agriculture and food science (Li et al., 2016).
Antimicrobial Applications
Compounds with cyclopropylmethyl and piperidinyl moieties have been explored for their antimicrobial properties. For instance, p-Cymene, a compound found in over 100 plant species and characterized by a methyl group, exhibits broad antimicrobial activities. This suggests that compounds like 1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one could potentially be researched for their efficacy against a range of microbial pathogens in medical and environmental microbiology (Marchese et al., 2017).
Environmental Applications
The structural elements present in the compound under discussion might also offer insights into environmental applications, such as in the stabilization and controlled release of gaseous compounds to maintain the quality and safety of fresh produce. This is demonstrated by research on 1-MCP for controlling ethylene levels in storage environments, suggesting potential applications in environmental biotechnology for controlling gaseous pollutants or ethylene in agricultural settings (Chen et al., 2020).
properties
IUPAC Name |
1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13-7-12(16)14-5-4-11(15)10(8-14)6-9-2-3-9/h9-11,13,15H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDDSRALKVXTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C(C1)CC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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